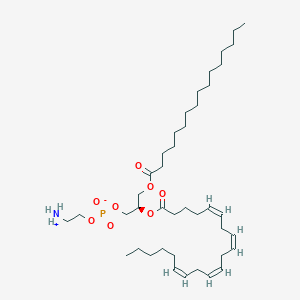

![molecular formula C18H20O7 B3025938 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester CAS No. 874918-37-3](/img/structure/B3025938.png)

2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester

概要

説明

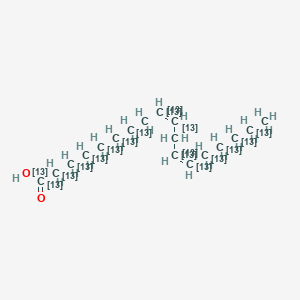

フォモシンDは、内生菌フォモプシスから最初に単離された真菌代謝産物です。これは、著しい生物活性を有する高度に置換されたビアリールエーテルです。

準備方法

フォモシンDは、いくつかの経路を通じて合成することができます。一般的な方法の1つは、フェノール性ヒドロキシル基のアセチル化、続いて酸化銀をメディエーターとして用いるアリル化を含みます。化合物中のアルデヒド基は、ヒドロキシルアミンとの反応によりオキシムまたはオキシムエーテルに変換することができます。 さらに、ボロヒドリド還元によりベンジルアルコールを生成することができ、これはさらにベンジルエーテルに変換できます 。 工業的な生産方法は、通常、フォモプシス菌を用いた発酵プロセス、それに続く化合物の抽出および精製を含みます .

化学反応解析

フォモシンDは、次を含む様々な化学反応を受けます。

酸化: フェノール性ヒドロキシル基は酸化されてキノンを形成することができます。

還元: アルデヒド基は還元されてアルコールを形成することができます。

置換: フェノール性ヒドロキシル基は、適切な試薬との反応により、異なる官能基で置換することができます。これらの反応で使用される一般的な試薬には、ヒドロキシルアミン、酸化銀、およびボロヒドリドが含まれます。

化学反応の分析

Phomosine D undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenolic hydroxyl groups can be substituted with different functional groups through reactions with appropriate reagents. Common reagents used in these reactions include hydroxylamine, silver oxide, and borohydride.

科学的研究の応用

化学: ビアリールエーテル合成および官能基変換を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、顕著な抗真菌、抗菌、および抗藻類活性を示し、微生物間の相互作用を研究し、新しい抗菌剤を開発するための貴重なツールとなっています.

医学: フォモシンDは、抗真菌剤および抗菌剤としての可能性を示しており、感染症の治療のための新しい薬物の開発に応用されています.

工業: この化合物の独特の化学構造と生物活性により、新しい工業用化学物質とバイオサイドを開発するための潜在的な候補となっています.

作用機序

フォモシンDは、様々な分子標的および経路を通じてその効果を発揮します。この化合物の抗真菌活性は、主に真菌細胞膜を破壊し、細胞壁合成に関与する重要な酵素を阻害する能力によるものです。 その抗菌活性は、細菌の細胞壁合成とタンパク質産生を阻害する能力によるものです 。これらのプロセスに関与する正確な分子標的および経路は、まだ調査中です。

類似化合物の比較

フォモシンDは、フォモプシス菌によって産生されるビアリールエーテル化合物ファミリーの一部です。類似の化合物には、フォモシンA、フォモシンB、およびフォモシンCが含まれます。 これらの化合物は、類似のビアリールエーテル構造を共有していますが、官能基の置換パターンが異なります 。 フォモシンDは、その特定の置換パターンが、その独特の生物活性を生み出すために役立つため、ユニークです .

類似化合物との比較

Phomosine D is part of a family of biaryl ether compounds produced by the Phomopsis fungus. Similar compounds include phomosine A, phomosine B, and phomosine C. These compounds share a similar biaryl ether structure but differ in the substitution patterns of their functional groups . Phomosine D is unique due to its specific substitution pattern, which contributes to its distinct biological activity .

特性

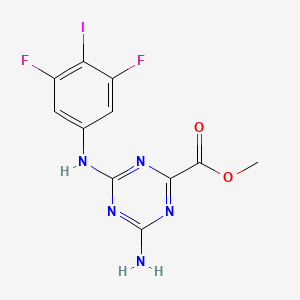

IUPAC Name |

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYVKDXNWPWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

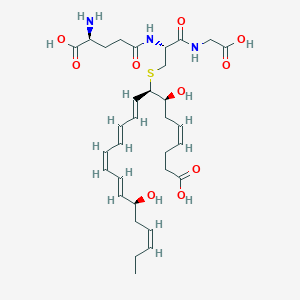

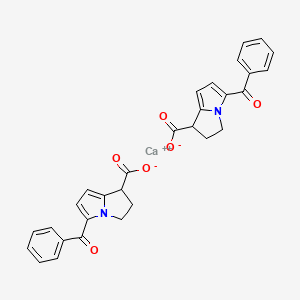

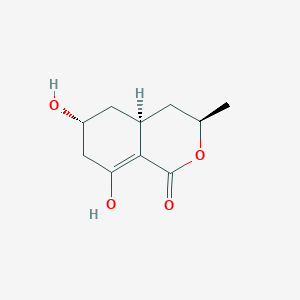

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)